Fsh receptor-binding inhibitor fragment(bi-10)

Description

BenchChem offers high-quality Fsh receptor-binding inhibitor fragment(bi-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fsh receptor-binding inhibitor fragment(bi-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

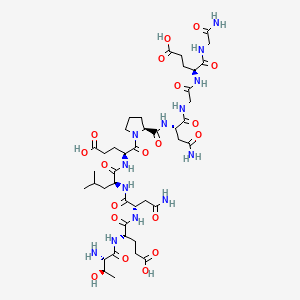

Molecular Formula |

C42H67N13O19 |

|---|---|

Molecular Weight |

1058.1 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |

InChI Key |

DBFABWRXHHOYAV-JATBZIBASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FSH Receptor-Binding Inhibitor Fragment (bi-10)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Follicle-Stimulating Hormone (FSH) receptor-binding inhibitor fragment, commonly known as bi-10, is a potent antagonist of the Follicle-Stimulating Hormone Receptor (FSHR). Its primary mechanism of action involves the direct blockage of FSH binding to its receptor, thereby attenuating downstream signaling cascades crucial for follicular development and steroidogenesis. This technical guide elucidates the molecular interactions, signaling pathway modulation, and functional consequences of bi-10 activity, supported by quantitative data and detailed experimental methodologies. The potential therapeutic applications of bi-10, particularly in reproductive medicine and oncology, are underscored by its ability to induce follicular atresia, suppress ovulation, and down-regulate the expression of FSHR and Estrogen Receptor Beta (ERβ).

Core Mechanism of Action: Competitive Antagonism of the FSH Receptor

The fundamental mechanism of bi-10 lies in its ability to act as a competitive antagonist at the FSHR, a G protein-coupled receptor (GPCR) essential for reproductive function.[1][2] Bi-10 physically obstructs the binding of FSH to the FSHR, thereby preventing the conformational changes necessary for receptor activation and intracellular signal transduction.[1][3] This inhibitory action has been demonstrated to suppress FSH-mediated effects at the receptor level, leading to a dose-dependent reduction in downstream signaling.[2][4]

Studies have shown that bi-10 likely interacts with the FSH-β subunit binding site on the FSHR, a critical interface for the initiation of the signaling cascade.[5] By occupying this site, bi-10 effectively outcompetes the endogenous ligand, FSH, leading to the inhibition of its biological effects.

Modulation of Intracellular Signaling Pathways

The binding of FSH to its receptor predominantly activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[6][7] This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB), which ultimately regulates gene expression related to follicular development and steroidogenesis.[6][8]

Bi-10 disrupts this canonical pathway by preventing the initial FSH-FSHR interaction. Consequently, it leads to a significant, dose-dependent inhibition of FSH-induced cAMP production.[4][5] This blockade of the primary signaling cascade results in the suppression of steroidogenesis, including the production of estradiol.[5]

dot

Caption: FSHR signaling cascade and the inhibitory action of bi-10.

Quantitative Analysis of bi-10 Activity

The inhibitory potency of bi-10 has been quantified through various in vitro assays. A summary of the available quantitative data is presented below.

| Parameter | Value | Cell Line | Assay Method | Reference |

| EC50 | 160 µM | OVCAR-3 | Flow Cytometry (using BI-10FAM) | [5] |

Note: EC50 here refers to the concentration of the fluorescently labeled bi-10 (BI-10FAM) required to achieve 50% of the maximum binding to FSHR-expressing cells.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is fundamental to determining the ability of bi-10 to compete with FSH for binding to the FSHR.

Objective: To determine the binding affinity (Ki) or IC50 of bi-10 for the FSHR.

Materials:

-

Cells or membrane preparations expressing FSHR (e.g., HEK293-FSHR, granulosa cells).

-

Radiolabeled FSH (e.g., 125I-hFSH).

-

Unlabeled bi-10 at various concentrations.

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Filtration apparatus with glass fiber filters.

-

Gamma counter.

Protocol:

-

Preparation: Seed FSHR-expressing cells in appropriate culture plates or prepare membrane fractions.

-

Competition Reaction: Incubate a constant concentration of 125I-hFSH with varying concentrations of bi-10 in the presence of the cells or membrane preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled FSH).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at a specific temperature, often 22°C or 37°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the bi-10 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]

- 4. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Follicle-Stimulating Hormone Receptor Binding Probes to Image Ovarian Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of FSH Receptor-Binding Inhibitor Fragment (bi-10): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the follicle-stimulating hormone (FSH) receptor-binding inhibitor fragment, bi-10. As a potent and selective antagonist of the FSH receptor (FSHR), bi-10 presents a valuable tool for research into reproductive biology and a potential therapeutic agent for conditions characterized by excessive FSH action. This document details the scientific background, experimental methodologies, and key data associated with bi-10, offering a foundational resource for its application in research and drug development.

Introduction

Follicle-stimulating hormone (FSH) is a pivotal gonadotropin that governs essential reproductive processes, including follicular development in females and spermatogenesis in males.[1] Its actions are mediated through the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of granulosa cells in the ovaries and Sertoli cells in the testes.[2] Dysregulation of FSH signaling is implicated in various reproductive disorders and has been linked to the pathology of certain cancers. Consequently, the development of selective FSHR antagonists is of significant interest for both therapeutic intervention and as a research tool to elucidate the physiological roles of FSH.

One such antagonist is the FSH receptor-binding inhibitor fragment, bi-10. This synthetic decapeptide is a fragment of the naturally occurring human FSH-binding inhibitor (hFSH-BI).[2] Bi-10 competitively inhibits the binding of FSH to its receptor, thereby blocking downstream signaling cascades.[1] In vivo studies have demonstrated its ability to suppress ovulation and induce follicular atresia in animal models, highlighting its potential as a non-steroidal contraceptive or as a therapeutic for conditions such as ovarian hyperstimulation syndrome and certain ovarian cancers.[1][3]

This guide will provide an in-depth exploration of bi-10, covering its discovery, a detailed methodology for its synthesis, and protocols for its in vitro and in vivo characterization.

Discovery and Characterization of bi-10

The discovery of bi-10 is rooted in the identification of a naturally occurring FSH-binding inhibitor (FSH-BI) found in human ovarian follicular fluid.[4] This protein was observed to inhibit the binding of FSH to its receptor.[5] Subsequent research focused on identifying the active fragments of this protein, leading to the synthesis of smaller peptides that retained the inhibitory activity. Bi-10 is a synthetic 10-amino acid peptide fragment of the 57 kD human FSH receptor-binding inhibitor.[2]

Amino Acid Sequence: H-Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2[2]

FSH Receptor Signaling Pathways

FSHR activation initiates a cascade of intracellular signaling events, with the canonical pathway involving the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the transcription of genes involved in steroidogenesis and cellular proliferation.[8]

Beyond the canonical Gs/cAMP/PKA pathway, FSHR signaling is now understood to be more complex, involving other pathways such as the PI3K/Akt and ERK/MAPK pathways, which play roles in cell survival and differentiation.[8][9] Bi-10, by blocking the initial binding of FSH, effectively inhibits the activation of all these downstream signaling cascades.

FSH Receptor Signaling and Inhibition by bi-10.

Experimental Protocols

Synthesis of bi-10 via Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes a general method for the synthesis of bi-10 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard approach for solid-phase peptide synthesis.[10]

Solid-Phase Peptide Synthesis (SPPS) Workflow for bi-10.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Thr(tBu), Glu(OtBu), Asn(Trt), Leu, Pro, Gly)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HCTU and DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the bi-10 sequence (Glu(OtBu), Gly, Asn(Trt), Pro, Glu(OtBu), Leu, Asn(Trt), Glu(OtBu), Thr(tBu)).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. Lyophilize the crude peptide to obtain a powder.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9][11]

-

Characterization: Confirm the identity and purity of the synthesized bi-10 peptide using mass spectrometry to verify the molecular weight.[8]

In Vitro FSH Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the ability of bi-10 to compete with radiolabeled FSH for binding to the FSH receptor.[12][13]

Materials:

-

Cell line expressing the human FSH receptor (e.g., HEK293-FSHR or CHO-FSHR cells) or membrane preparations from these cells.

-

Radiolabeled human FSH (e.g., [¹²⁵I]-hFSH)

-

Unlabeled bi-10 peptide

-

Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes expressing the FSHR in binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I]-hFSH to each well.

-

Competition: Add increasing concentrations of bi-10 to the wells. Include control wells with no bi-10 (total binding) and wells with a high concentration of unlabeled FSH (non-specific binding).

-

Incubation: Add the cell/membrane preparation to each well and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of bi-10 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of bi-10 to determine the IC50 value.

Competitive Binding Assay Workflow.

In Vivo Ovulation Suppression Assay in Mice

This protocol outlines a method to assess the in vivo antagonist activity of bi-10 by measuring its ability to suppress ovulation in female mice.[1][3]

Materials:

-

Immature female mice (e.g., 21-23 days old)

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

bi-10 peptide dissolved in a suitable vehicle (e.g., saline)

-

Saline (vehicle control)

-

Dissecting tools

-

Microscope

Protocol:

-

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least 3 days.

-

Follicular Development Stimulation: Administer a single intraperitoneal (i.p.) injection of PMSG (e.g., 5 IU) to stimulate follicular development.

-

bi-10 Administration: 48 hours after PMSG injection, administer bi-10 via intramuscular or subcutaneous injection at various doses (e.g., 10, 20, 30, 40 mg/kg). Administer the vehicle control to a separate group of mice.

-

Ovulation Induction: 2 hours after bi-10 or vehicle administration, induce ovulation with an i.p. injection of hCG (e.g., 5 IU).

-

Oocyte Collection: 16-18 hours after hCG injection, euthanize the mice and dissect the oviducts.

-

Ovulation Assessment: Place the oviducts in a petri dish with saline and rupture the ampulla to release the cumulus-oocyte complexes.

-

Oocyte Counting: Count the number of oocytes under a microscope.

-

Data Analysis: Compare the number of oocytes in the bi-10 treated groups to the control group. A significant reduction in the number of oocytes indicates ovulation suppression.

Quantitative Data

The following table summarizes the reported in vivo dosage and effects of bi-10 from studies in mice.[1][3]

| Parameter | Value | Species | Route of Administration | Observed Effects |

| Dosage Range | 10 - 40 mg/kg/day | Mouse | Intramuscular | Dose-dependent suppression of follicular development.[1][3] |

| Effective Dose | 30 - 40 mg/kg/day | Mouse | Intramuscular | Significant suppression of ovarian and follicular development, decreased expression of FSHR and ERβ, and inhibition of E2 production.[1] |

Conclusion

The FSH receptor-binding inhibitor fragment, bi-10, is a well-characterized synthetic peptide that serves as a potent antagonist of the FSH receptor. Its discovery, stemming from the investigation of endogenous FSH inhibitors, has provided a valuable tool for reproductive biology research. The detailed protocols for its synthesis and characterization outlined in this guide offer a practical resource for its implementation in the laboratory. The demonstrated in vivo efficacy of bi-10 in suppressing ovulation underscores its potential for further development as a non-steroidal contraceptive or for the treatment of FSH-dependent pathologies. Further research to quantify its binding affinity and to explore its therapeutic window will be crucial in translating this promising molecule from the laboratory to clinical applications.

References

- 1. Solid-Phase Synthesis of Octapeptin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FSH Receptor-Binding Inhibitor Fragment (BI-10) peptide [novoprolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Low molecular weight follicle-stimulating hormone receptor binding inhibitor in sera from premature ovarian failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. krex.k-state.edu [krex.k-state.edu]

- 6. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a radioligand receptor assay for measuring follitropin in serum: application to premature ovarian failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

The Role of Bi-10 in Blocking Follicle-Stimulating Hormone-Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicle-stimulating hormone (FSH) is a pivotal gonadotropin that governs reproductive processes, primarily through its interaction with the FSH receptor (FSHR), a G-protein coupled receptor. The activation of FSHR on granulosa cells in the ovary and Sertoli cells in the testis initiates a cascade of signaling events crucial for folliculogenesis and spermatogenesis. Consequently, the development of antagonists that can selectively block the FSH-FSHR interaction is of significant interest for applications ranging from contraception to the treatment of hormone-dependent cancers.

Bi-10 is a decapeptide fragment of the FSH receptor-binding inhibitor (FRBI) that has demonstrated potent FSH antagonist properties. It competitively inhibits the binding of FSH to its receptor, thereby attenuating downstream signaling pathways. This technical guide provides a comprehensive overview of the available data on Bi-10, its mechanism of action, and the experimental protocols used to characterize its function.

Mechanism of Action of Bi-10

Bi-10 exerts its antagonistic effects by directly competing with FSH for binding to the FSHR. By occupying the receptor binding site, Bi-10 prevents the conformational changes in the FSHR necessary for the activation of intracellular signaling cascades. The primary pathway inhibited is the canonical Gαs-adenylyl cyclase-cAMP-PKA signaling axis, which is the main transducer of the FSH signal. Inhibition of this pathway leads to a reduction in the synthesis of downstream mediators, such as estradiol, and a suppression of follicular development.

Quantitative Data on Bi-10

Quantitative data on the binding affinity and inhibitory potency of the unconjugated Bi-10 peptide are not extensively available in the public domain. However, studies on a fluorescein-conjugated derivative (Bi-10FAM) and related peptides provide valuable insights into its activity.

| Parameter | Value | Compound | Assay | Cell Line | Citation |

| EC50 | 160 µM | Bi-10FAM | Flow Cytometry Binding Assay | OVCAR-3 | [1] |

| In Vivo Dosage | 10, 20, 30, 40 mg/kg | Bi-10 | Intramuscular injection in mice | N/A | [2] |

Note: The EC50 value for Bi-10FAM may not be fully representative of the binding affinity of the unconjugated Bi-10 peptide due to potential steric hindrance or altered binding kinetics from the fluorescein tag.

In Vivo Efficacy of Bi-10

In vivo studies in prepubertal Kunming female mice have demonstrated the dose-dependent effects of Bi-10 on ovarian function. Intramuscular injection of Bi-10 at doses of 10, 20, 30, and 40 mg/kg for five consecutive days resulted in a suppression of ovarian and follicular development.[2] Higher doses (30-40 mg/kg) were shown to attenuate the expression of FSHR and estrogen receptor β (ERβ) mRNA and proteins in the ovaries, leading to an inhibition of estradiol (E2) production.[2] These findings confirm the ability of Bi-10 to induce follicular atresia and suppress ovulation in a dose-dependent manner.[2]

Signaling Pathways

The interaction of FSH with its receptor initiates a complex network of intracellular signaling pathways. Bi-10, by blocking this initial binding event, effectively inhibits these downstream cascades.

FSH-FSHR Signaling Pathway and Inhibition by Bi-10

Experimental Protocols

Detailed experimental protocols for the characterization of Bi-10 are crucial for reproducible research. The following sections provide methodologies for key experiments cited in the literature.

Flow Cytometry Binding Assay for Bi-10FAM

This protocol describes the method used to determine the EC50 of fluorescein-conjugated Bi-10 (Bi-10FAM) binding to OVCAR-3 cells.[1]

1. Cell Culture:

-

Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 0.01 mg/ml bovine insulin at 37°C in a 5% CO2 humidified incubator.

2. Cell Preparation:

-

Plate OVCAR-3 cells in 6-well plates and grow to >90% confluency.

-

Aspirate the medium and rinse the cells with 1 mL of PBS (without calcium and magnesium).

-

Detach the cells using a suitable cell dissociation reagent.

-

Resuspend the cells in PBS and determine the cell concentration.

3. Binding Assay:

-

Prepare a series of dilutions of Bi-10FAM in PBS.

-

Aliquot 1 x 10^6 OVCAR-3 cells into separate tubes for each Bi-10FAM concentration.

-

Add the Bi-10FAM dilutions to the respective cell suspensions.

-

Incubate the cells with Bi-10FAM for a specified time at 4°C to allow binding to reach equilibrium.

-

To distinguish viable cells, add a viability dye such as TOPO-3 at a final concentration of 1 nM.

4. Flow Cytometry Analysis:

-

Analyze the cell samples on a flow cytometer (e.g., Beckman Coulter FC500).

-

Acquire the FITC fluorescence intensity from the Bi-10FAM bound to the viable cells.

-

Count at least 10,000 events (cells) per sample.

-

Plot the median fluorescence intensity as a function of the log of the Bi-10FAM concentration to determine the EC50 value.

Experimental Workflow for Flow Cytometry Binding Assay

In Vivo Study of Bi-10 in Mice

This protocol outlines the general procedure for assessing the in vivo efficacy of Bi-10 in suppressing follicular development in mice.[2]

1. Animal Model:

-

Use prepubertal (21-day-old) female Kunming mice with a body weight of approximately 22 g.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

-

Prepare solutions of Bi-10 in a suitable vehicle (e.g., sterile saline).

-

Divide the mice into treatment groups receiving different doses of Bi-10 (e.g., 10, 20, 30, 40 mg/kg) and a control group receiving the vehicle alone.

-

Administer Bi-10 or vehicle via intramuscular injection once daily for five consecutive days.

3. Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect blood samples for hormone analysis (e.g., estradiol) using ELISA.

-

Harvest the ovaries and weigh them.

-

Fix one ovary in 4% paraformaldehyde for histological analysis of follicular development.

-

Snap-freeze the other ovary in liquid nitrogen for subsequent RNA and protein extraction.

4. Molecular Analysis:

-

Extract total RNA and protein from the frozen ovarian tissue.

-

Analyze the mRNA expression levels of FSHR and ERβ using quantitative real-time PCR (qRT-PCR).

-

Analyze the protein expression levels of FSHR and ERβ using Western blotting.

Logical Relationship of Bi-10 Development

Conclusion

Bi-10 is a potent decapeptide antagonist of the FSH receptor with demonstrated in vivo efficacy in suppressing follicular development and estradiol production. While specific quantitative data on the binding affinity and inhibitory potency of the unconjugated peptide are limited, the available information strongly supports its mechanism as a competitive inhibitor of the FSH-FSHR interaction. The experimental protocols and data presented in this guide provide a foundation for further research into the therapeutic potential of Bi-10 and other FSHR antagonists. Future studies should focus on determining the precise binding kinetics and inhibitory concentrations of unconjugated Bi-10 to fully elucidate its pharmacological profile and advance its potential clinical applications.

References

Cellular Signaling Pathways Affected by Fsh Receptor-Binding Inhibitor bi-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Follicle-stimulating hormone (FSH) plays a pivotal role in reproductive function through its interaction with the FSH receptor (FSHR), a G protein-coupled receptor. The dysregulation of FSH signaling is implicated in various pathologies, including certain cancers. The FSH receptor-binding inhibitor bi-10, a synthetic decapeptide (TENLEPNGEGNH₂), has emerged as a potent antagonist of the FSHR. This technical guide provides a comprehensive overview of the cellular signaling pathways affected by bi-10. By competitively inhibiting the binding of FSH to its receptor, bi-10 primarily attenuates the canonical Gαs-protein coupled pathway, leading to a reduction in cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling events. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the affected signaling cascades to facilitate further research and drug development efforts targeting the FSH/FSHR axis.

Introduction

Follicle-stimulating hormone (FSH) is a key regulator of gonadal function, essential for follicular development and steroidogenesis.[1] Its actions are mediated through the FSH receptor (FSHR), which is predominantly expressed in the granulosa cells of the ovary and Sertoli cells of the testes.[1] The FSHR is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon FSH binding, the FSHR primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[2]

Beyond the canonical cAMP/PKA pathway, FSHR activation is also known to trigger other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4] These pathways are crucial for cell proliferation, survival, and differentiation.

The synthetic decapeptide, bi-10 (sequence: TENLEPNGEGNH₂), is a potent antagonist of the FSH receptor.[1][5] By blocking the binding of FSH to the FSHR, bi-10 effectively inhibits the initiation of these downstream signaling cascades.[1][5] This inhibitory action makes bi-10 a valuable tool for studying FSHR signaling and a potential therapeutic agent for conditions associated with excessive FSH action, such as certain types of ovarian cancer.[1]

This guide will provide an in-depth analysis of the known and inferred effects of bi-10 on these critical cellular signaling pathways.

Mechanism of Action of bi-10

The primary mechanism of action of bi-10 is the competitive inhibition of FSH binding to its receptor.[1][5] As a decapeptide, it is thought to interact with the extracellular domain of the FSHR, thereby preventing the much larger glycoprotein hormone FSH from binding and inducing the conformational changes necessary for receptor activation.[6] This blockade at the initial step of the signaling cascade has profound effects on all downstream pathways.

FSHR Binding Affinity

A study utilizing a fluorescein-conjugated version of bi-10 (BI-10FAM) determined its half-maximal effective concentration (EC50) for binding to OVCAR-3 cells, which express high levels of FSHR.[5]

| Compound | Cell Line | Assay Method | EC50 (µM) |

| BI-10FAM | OVCAR-3 | Flow Cytometry | 160 |

Table 1: Binding Affinity of bi-10 Derivative to FSHR.[5]

Affected Signaling Pathways

The cAMP/PKA/CREB Pathway

The most well-documented effect of bi-10 is its potent inhibition of the FSH-stimulated cAMP/PKA/CREB signaling pathway. By preventing FSH from binding to its receptor, bi-10 directly blocks the activation of adenylyl cyclase, leading to a dose-dependent decrease in intracellular cAMP levels.[5] This, in turn, prevents the activation of PKA and the subsequent phosphorylation of CREB, a key transcription factor for many FSH-responsive genes.

Studies on a related FSH receptor binding inhibitor (FRBI) have demonstrated a significant reduction in cAMP and PKA levels in response to FSH stimulation.[3] While direct quantitative data for bi-10's effect on PKA and CREB phosphorylation are not yet available, its demonstrated inhibition of cAMP production strongly implies a corresponding downstream inhibition.

The PI3K/AKT Signaling Pathway (Inferred Effects)

FSHR activation is known to stimulate the PI3K/AKT pathway, which is critical for cell survival and proliferation.[4][7] This activation is thought to occur through G protein-dependent and independent mechanisms. While no direct studies have been published demonstrating the effect of bi-10 on the PI3K/AKT pathway, its action as an FSHR antagonist strongly suggests an inhibitory role. By blocking the initial FSH-FSHR interaction, bi-10 would prevent the downstream signaling events that lead to the activation of PI3K and the subsequent phosphorylation of AKT.

The MAPK/ERK Signaling Pathway (Inferred Effects)

Similar to the PI3K/AKT pathway, the MAPK/ERK signaling cascade is another important downstream effector of FSHR activation, playing a key role in cell growth and differentiation.[8][9] The activation of ERK by FSH has been shown to be mediated, at least in part, by the cAMP/PKA pathway. Given that bi-10 is a potent inhibitor of FSH-induced cAMP production, it is highly probable that it also attenuates the activation of the MAPK/ERK pathway. By blocking the upstream signal, bi-10 would prevent the phosphorylation and activation of ERK. Direct experimental verification of this inhibitory effect is a critical area for future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Follicle-Stimulating Hormone (FSH)-dependent Regulation of Extracellular Regulated Kinase (ERK) Phosphorylation by the Mitogen-activated Protein (MAP) Kinase Phosphatase MKP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]

- 5. Paeoniflorin Alleviates Cisplatin-Induced Diminished Ovarian Reserve by Restoring the Function of Ovarian Granulosa Cells via Activating FSHR/cAMP/PKA/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Follicle-stimulating Hormone Activation of Hypoxia-inducible Factor-1 by the Phosphatidylinositol 3-Kinase/AKT/Ras Homolog Enriched in Brain (Rheb)/Mammalian Target of Rapamycin (mTOR) Pathway Is Necessary for Induction of Select Protein Markers of Follicular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ERK Signaling Cascade Inhibits Gonadotropin-Stimulated Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of mitogen-activated protein kinase–extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of FSH Receptor-Binding Inhibitor Fragment (bi-10) on Ovulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vivo effects of the follicle-stimulating hormone (FSH) receptor-binding inhibitor fragment, bi-10, on ovulation. It is designed for researchers, scientists, and professionals in drug development who are investigating novel approaches to fertility regulation and treatment of hormone-dependent gynecological conditions. This document details the inhibitory mechanism of bi-10, its impact on follicular development and hormone production, and the underlying signaling pathways. The guide includes a comprehensive summary of quantitative data from murine studies, detailed experimental protocols for in vivo and in vitro assays, and visualizations of key biological and experimental workflows to facilitate a deeper understanding of bi-10's mechanism of action and its potential therapeutic applications.

Introduction

Follicle-stimulating hormone (FSH) is a critical gonadotropin that governs follicular development and ovulation in females.[1] By binding to its cognate receptor (FSHR) on granulosa cells, FSH initiates a signaling cascade that is essential for the growth and maturation of ovarian follicles.[1][2] The development of FSH receptor antagonists, such as the FSH receptor-binding inhibitor fragment (bi-10), presents a promising strategy for non-steroidal contraception and the management of conditions associated with FSHR overexpression, such as certain ovarian cancers.[3][4]

The bi-10 fragment is a potent antagonist that directly competes with FSH for binding to the FSHR, thereby altering FSH action at the receptor level.[3] In vivo studies have demonstrated that administration of bi-10 leads to the suppression of ovulation and induces follicular atresia in mice.[3][5] This guide synthesizes the current knowledge on the in vivo effects of bi-10, providing a detailed examination of its physiological and molecular impacts.

Quantitative Data Summary

The in vivo efficacy of bi-10 has been quantified in murine models, demonstrating a dose-dependent inhibition of follicular development and hormone production. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of FRBI on Follicular Development in Mice [6]

| Treatment Group | Dose (mg/kg) | Number of Secondary Follicles (% of Control) | Maximum Transverse Diameter of Secondary Follicles (% of Control) | Ovarian Cortex Thickness (% of FSH Group) |

| Control (CG) | - | 100% | 100% | - |

| FRBI-1 | 10 | Not significantly different | Not significantly different | Not significantly different |

| FRBI-2 | 20 | Not significantly different | Not significantly different | Not significantly different |

| FRBI-3 | 30 | 75.89% (P < 0.05) | Not significantly different | Not significantly different |

| FRBI-4 | 40 | 72.53% (P < 0.01) | Significantly decreased (P < 0.05) | Less than FSH group (P < 0.05 on day 30) |

| FSH | - | Increased vs. CG | Increased vs. CG | - |

Table 2: Effect of FRBI on Gene and Protein Expression in Mouse Ovaries [6]

| Treatment Group | Dose (mg/kg) | FSHR mRNA Reduction (Day 15 vs. CG) | ERβ Protein Level (vs. CG on Day 20) |

| Control (CG) | - | 0% | 100% |

| FRBI-1 | 10 | Not significant | Not significantly different |

| FRBI-2 | 20 | 27.78% (P < 0.05) | Not significantly different |

| FRBI-3 | 30 | 29.37% (P < 0.05) | Not significantly different |

| FRBI-4 | 40 | 43.65% (P < 0.01) | Less than CG (P < 0.05) |

Table 3: Effect of FRBI on Serum Estradiol (E2) Concentrations in Mice [6]

| Treatment Group | Dose (mg/kg) | E2 Concentration (vs. CG and FSH group on Days 15 & 20) |

| Control (CG) | - | Baseline |

| FRBI-1 | 10 | Not significantly different |

| FRBI-2 | 20 | Lower (P < 0.05 or P < 0.01) |

| FRBI-3 | 30 | Lower (P < 0.05 or P < 0.01) |

| FRBI-4 | 40 | Lower (P < 0.05 or P < 0.01) |

| FSH | - | Higher |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bi-10's in vivo effects.

Animal Model and Drug Administration

-

Animal Model: Female Kunming mice are commonly used. A total of 180 mice are typically randomized into control and treatment groups (n=30 per group).[6]

-

FRBI Preparation: The FSH receptor binding inhibitor (FRBI) peptide (bi-10) with a purity of 99.9% is synthesized and dissolved to a concentration of 1000μg/mL.[5]

-

Dosing and Administration: Mice in the treatment groups (FRBI-1, FRBI-2, FRBI-3, FRBI-4) receive daily intramuscular injections of FRBI at doses of 10, 20, 30, and 40 mg/kg, respectively, for five consecutive days.[3][6] The control group receives a vehicle injection, and a positive control group may receive FSH.[6]

Ovarian Histological Analysis

-

Tissue Collection and Preparation: Ovaries are collected at specified time points post-treatment. The tissues are fixed in 4% paraformaldehyde, dehydrated through a graded ethanol series, and embedded in paraffin.[7]

-

Sectioning and Staining: 3-μm-thick sections are prepared from the paraffin-embedded ovaries.[7] The sections are then stained with hematoxylin and eosin (H&E) using standard protocols for morphological examination.[7]

-

Follicle Counting and Measurement: The number of follicles at different developmental stages (e.g., primordial, primary, secondary, antral) is counted.[7] The maximum transverse diameters of the follicles and the thickness of the ovarian cortex are measured using an ocular micrometer.[6][8]

Hormone Assays

-

Sample Collection: Blood samples are collected from the mice at various time points. Serum is separated by centrifugation and stored at -20°C until analysis.

-

Estradiol (E2) Measurement: Serum E2 concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

FSH Measurement: Serum FSH levels can be measured using a radioimmunoassay (RIA) or ELISA kit specific for mouse FSH.

Gene and Protein Expression Analysis

-

RNA Extraction and qPCR: Total RNA is extracted from ovarian tissues using a suitable kit. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is performed to determine the relative expression levels of FSHR and ERβ mRNA, with a housekeeping gene (e.g., GAPDH) used for normalization.[6]

-

Protein Extraction and Western Blotting: Total protein is extracted from ovarian tissues. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against FSHR, ERβ, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9]

Visualizations

Signaling Pathways

The binding of FSH to its receptor (FSHR) primarily activates the Gαs/cAMP/PKA signaling pathway, which is crucial for follicular development and steroidogenesis.[2][4] The FSH receptor-binding inhibitor (bi-10) competitively blocks this initial step.

Caption: FSHR Signaling Pathway and Inhibition by bi-10.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study investigating the effects of the bi-10 fragment on ovulation in a mouse model.

Caption: In Vivo Experimental Workflow for bi-10 Evaluation.

Conclusion

The FSH receptor-binding inhibitor fragment, bi-10, demonstrates significant potential as a modulator of ovarian function. In vivo studies in mice have consistently shown its ability to suppress ovulation through the inhibition of follicular development and steroidogenesis in a dose-dependent manner.[3][5] The mechanism of action is well-defined, involving the competitive blockade of the FSH receptor and subsequent downregulation of the canonical Gαs/cAMP/PKA signaling pathway.[2][4] The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of bi-10 as a non-steroidal contraceptive or as a therapeutic agent for hormone-sensitive gynecological disorders. Future studies should focus on the long-term effects and safety profile of bi-10 in preclinical models to pave the way for potential clinical applications.

References

- 1. Fshb Knockout Mouse Model, Two Decades Later and Into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the FSH/FSHR axis in ovarian cancer: advanced treatment using nanotechnology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histological ovarian features and hormonal determinations in assigned females at birth transgender individuals according to different testosterone preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovarian Histology of Removed Ovaries After Gender-Affirming Testosterone Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fsh receptor-binding inhibitor fragment(bi-10) and follicular atresia

An In-depth Technical Guide on the FSH Receptor-Binding Inhibitor Fragment (BI-10) and Follicular Atresia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Follicular atresia, the process of ovarian follicle degeneration, is a critical aspect of reproductive biology, eliminating over 99% of a female's follicles throughout her reproductive lifespan. This process is primarily regulated by gonadotropins, with Follicle-Stimulating Hormone (FSH) being the principal survival factor for developing follicles. The FSH receptor-binding inhibitor fragment (BI-10), a potent FSH antagonist, has emerged as a significant tool for studying and potentially manipulating follicular atresia. This document provides a comprehensive technical overview of BI-10, its mechanism of action in inducing follicular atresia, a summary of key quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways.

Introduction to Follicular Atresia and the Role of FSH

Folliculogenesis is a complex process involving the growth and maturation of ovarian follicles, each containing an oocyte. The majority of these follicles, however, will not reach ovulation and will instead undergo a degenerative process known as follicular atresia.[1] At its core, follicular atresia is driven by the apoptosis, or programmed cell death, of granulosa cells, the somatic cells surrounding the oocyte.[1][2]

Follicle-Stimulating Hormone (FSH), a glycoprotein secreted by the anterior pituitary, is the primary endocrine signal promoting follicular survival and growth.[3][4] By binding to its specific G protein-coupled receptor (FSHR) on granulosa cells, FSH initiates a cascade of intracellular signals that support cell proliferation, differentiation, and steroidogenesis, while actively suppressing apoptotic pathways.[5][6] Consequently, the inhibition of FSH action is a direct trigger for follicular atresia.[1][4]

FSH Receptor-Binding Inhibitor Fragment (BI-10)

BI-10, also referred to as FSH receptor binding inhibitor (FRBI), is a potent antagonist of the FSH receptor.[7][8] It functions by directly blocking the binding of FSH to the FSHR, thereby inhibiting FSH-mediated signaling at the receptor level.[7][9] In vivo studies have demonstrated that administration of BI-10 leads to the suppression of ovulation and induces follicular atresia in mice.[3][7][8] This makes BI-10 a valuable molecule for investigating the mechanisms of follicular development and atresia, and a potential candidate for applications requiring the suppression of ovarian function.

Mechanism of Action

FSHR Signaling in Follicular Survival

FSH binding to its receptor on granulosa cells activates two main signaling pathways crucial for follicular survival:

-

cAMP/PKA Pathway: The canonical pathway involves the activation of Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[5][10] PKA activation is a master regulator of granulosa cell metabolism and the synthesis of steroid hormones, particularly the conversion of androgens to estrogens via aromatase.[5]

-

PI3K/Akt Pathway: FSHR activation also stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is a potent pro-survival and anti-apoptotic pathway.[1][5] Activated Akt phosphorylates and inactivates several pro-apoptotic targets, including members of the FoxO family (e.g., FoxO1) and BH3-only proteins like Bim.[1][4] By preventing the nuclear translocation of FoxO proteins, Akt suppresses the transcription of pro-apoptotic genes such as Fas ligand (FasL) and Bim.[1][4]

Caption: FSH Receptor Signaling Pathway in Granulosa Cells.

BI-10 Induced Follicular Atresia

BI-10 competitively inhibits the binding of FSH to its receptor.[7] This blockade prevents the activation of the downstream pro-survival cAMP/PKA and PI3K/Akt pathways. The consequences of this inhibition are manifold:

-

Suppression of Follicular Development: Without the FSH survival signal, granulosa cells cease to proliferate and undergo apoptosis, leading to follicular atresia.[8]

-

Downregulation of Receptors: BI-10 administration has been shown to down-regulate the expression of both FSHR and Estrogen Receptor β (ERβ) at both the mRNA and protein levels.[7][11]

-

Inhibition of Steroidogenesis: The lack of FSH stimulation leads to a decrease in the production of estradiol (E2).[7][11]

This cascade of events effectively shifts the balance from follicular survival and growth towards degeneration and atresia.

Caption: Mechanism of BI-10 in Blocking FSH Signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of BI-10 (also referred to as FRBI in the cited study) on various ovarian parameters in mice following five consecutive days of intramuscular injection.[11]

Table 1: Effect of BI-10 on Follicular Development

| Treatment Group | Dose (mg/kg) | Number of Secondary Follicles (Day 20, % change from Control) | Maximum Transverse Diameter of Secondary Follicles (Day 20, % change from Control) |

|---|---|---|---|

| FRBI-3 | 30 | ↓ 24.11% | Significant Decrease |

| FRBI-4 | 40 | ↓ 27.47% | Significant Decrease |

P < 0.05 or P < 0.01 compared to FSH group.[11]

Table 2: Effect of BI-10 on Hormonal and Gene Expression Levels

| Treatment Group | Dose (mg/kg) | Serum Estradiol (E2) Concentration (Day 15 & 20) | Ovarian FSHR mRNA Levels (Day 15, % reduction) |

|---|---|---|---|

| FRBI-2 | 20 | Lower than Control & FSH groups | ↓ 27.78% |

| FRBI-3 | 30 | Lower than Control & FSH groups | ↓ 29.37% |

| FRBI-4 | 40 | Lower than Control & FSH groups | ↓ 43.65% |

P < 0.5 or P < 0.01 compared to Control and/or FSH groups.[11]

Experimental Protocols

In Vivo Animal Model for Induction of Follicular Atresia

This protocol outlines the methodology used to assess the in vivo effects of BI-10 on follicular development in mice.[7][11]

References

- 1. The role of FSH and TGF-β superfamily in follicle atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis in the human ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]

- 6. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of follicle-stimulating hormone (FSH) receptor binding inhibitor-8: a novel FSH-binding inhibitor, with FSH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The role of FSH and TGF-β superfamily in follicle atresia | Semantic Scholar [semanticscholar.org]

- 11. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

FSH Receptor-Binding Inhibitor bi-10: A Technical Overview of Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Follicle-Stimulating Hormone (FSH) and its receptor (FSHR) play a critical role in reproductive physiology and have been implicated in the pathology of various diseases, including ovarian cancer. The FSH receptor-binding inhibitor, bi-10 (also referred to as FRBI), is a potent FSH antagonist that competitively blocks the binding of FSH to its receptor, thereby attenuating downstream signaling cascades.[1][2] This technical guide provides an in-depth analysis of the current understanding of bi-10, focusing on its mechanism of action, potential therapeutic applications, and the experimental evidence supporting its development. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling pathways and workflows are visualized.

Introduction to FSH and the FSH Receptor

Follicle-stimulating hormone (FSH) is a glycoprotein gonadotropin secreted by the anterior pituitary gland.[3] It is essential for the regulation of reproductive processes.[3] In females, FSH stimulates the growth and maturation of ovarian follicles, while in males, it is critical for spermatogenesis.[4][5]

The biological actions of FSH are mediated by the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) primarily expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testis.[4][6] The FSHR consists of a large extracellular domain for hormone binding and seven transmembrane helices that activate intracellular G proteins upon ligand binding.[4] Activation of the FSHR initiates a cascade of signaling events crucial for cell survival, proliferation, and differentiation.[6]

The FSHR Signaling Pathway

Upon FSH binding, the FSHR undergoes a conformational change that activates the associated heterotrimeric Gs protein.[4][7] This activation is the primary and most well-understood signaling pathway.

-

Canonical Gαs/cAMP/PKA Pathway : The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[7][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[8] PKA proceeds to phosphorylate a multitude of cytosolic and nuclear target proteins, leading to the regulation of gene expression for processes like steroidogenesis and cell proliferation.[7][8]

-

Alternative Pathways : Beyond the canonical pathway, FSHR activation can also trigger other signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[6][8]

bi-10: Mechanism of Action

bi-10 is a non-steroidal, octapeptide FSH antagonist.[2][9] Its primary mechanism involves competitively inhibiting the binding of FSH to the FSHR.[1][2] By occupying the receptor binding site, bi-10 prevents the conformational changes required for G protein activation and subsequent intracellular signaling.[2] This blockade effectively attenuates FSH-mediated cellular responses, including the production of second messengers like cAMP and inositol trisphosphate (IP3).[2]

Therapeutic Applications

The ability of bi-10 to antagonize FSHR signaling has positioned it as a candidate for several therapeutic applications, primarily in oncology and reproductive medicine.

Ovarian Cancer

Elevated FSH levels and overexpression of FSHR have been linked to the development and progression of ovarian cancer.[2] FSH is thought to promote the proliferation of ovarian epithelial cells.[2] bi-10 presents a targeted therapeutic strategy.

-

Inhibition of Tumorigenesis : By down-regulating the expression of FSHR and Estrogen Receptor β (ERβ), bi-10 may restrain the carcinogenesis of ovarian cancer.[1][10]

-

Reduction of Oncogenes : High doses of bi-10 have been shown to reduce the production of c-Myc and K-Ras, oncogenes implicated in the progression of ovarian cancer.[5]

-

Gene Regulation : The inhibitor can upregulate tumor suppressor genes such as ARID1A and PTEN in mice.[5]

Reproductive Health

bi-10's potent anti-FSH activity suggests applications in controlling fertility and managing conditions related to ovarian function.

-

Ovulation Suppression : Administration of bi-10 results in the suppression of ovulation and induces follicular atresia (the breakdown of ovarian follicles) in mice.[1][11] This indicates its potential as a non-hormonal contraceptive agent.

-

Follicular Development Control : The inhibitor can attenuate the promoting effect of FSH on follicular development, leading to poor maturation of ovarian follicles.[1]

Summary of Quantitative Data

The following tables summarize the quantitative findings from key in vivo and in vitro studies on bi-10.

Table 1: In Vivo Efficacy of bi-10 in Mice

| Parameter | Dosage (mg/kg, i.m.) | Observation Period | Key Findings | Reference |

| Follicular Development | 30-40 | 5 consecutive days | Suppressed ovarian and follicular development.[1][10] | [1][10] |

| FSHR & ERβ Expression | 10, 20, 30, 40 | Up to 30 days | Dose-dependent decrease in mRNA and protein levels in ovaries.[10] | [10] |

| Serum E₂ Production | 30-40 | 15-20 days | Significantly inhibited estradiol (E₂) production.[10] | [10] |

| Serum FSH Levels | 20, 30, 40 | Up to 30 days | Attenuated serum FSH concentrations compared to controls.[12] | [12] |

| Secondary Follicle Count | 30-40 | 20 days | Decreased number of secondary follicles compared to FSH-treated group.[10] | [10] |

Table 2: In Vitro Effects of bi-10 on Ovine Cumulus-Oocyte Complexes (COCs)

| Parameter | Concentration (µg/mL) | Incubation Period | Key Findings | Reference |

| cAMP Production | 10, 20, 30, 40 | 24 hours | Dose-dependently reduced cAMP production in culture media. | [2] |

| IP3 Production | 30, 40 | 24 hours | Reduced IP3 production at higher concentrations. | [2] |

| K-Ras Concentration | 10, 20, 30, 40 | 24 hours | Dose-dependently decreased K-Ras concentration in media. | [2] |

| c-Myc Concentration | 10, 20, 30, 40 | 24 hours | Dose-dependently decreased c-Myc concentration in media. | [2] |

| PKA Expression | 10, 20, 30, 40 | 24 hours | Reduced expression of Protein Kinase A in granulosa cells. | [2] |

Detailed Experimental Protocols

In Vivo Murine Model for Follicular Development

This protocol is based on studies investigating the effect of bi-10 on ovarian function in mice.[10][12]

-

Subjects : 21-day-old female Kunming mice, weighing approximately 18.0 ± 1.2 g.[12]

-

Acclimatization : Animals are housed under standard laboratory conditions for one week prior to the experiment.

-

Grouping : Mice are randomly allocated into control and treatment groups (n=30 per group).[10][12]

-

Control Group (CG) : Receives daily intramuscular injections of 0.2 mL saline.[12]

-

FSH Group : Receives daily intramuscular injections of 10 IU FSH as a positive control.[12]

-

bi-10 Groups : Receive daily intramuscular injections of bi-10 at varying doses (e.g., 10, 20, 30, 40 mg/kg body weight).[10]

-

-

Administration : Injections are administered once daily for five consecutive days.[10][12]

-

Sample Collection : At specified time points (e.g., days 7, 15, 20, 30), a subset of mice from each group is euthanized. Blood samples are collected for hormone analysis (FSH, E₂), and ovaries are harvested for histological examination and molecular analysis.[10][12]

-

Analysis :

-

Hormone Levels : Serum concentrations of FSH and E₂ are measured using ELISA kits.[12]

-

Histology : Ovaries are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to count follicle numbers and measure ovarian cortex thickness.[10]

-

Gene and Protein Expression : Ovarian tissues are processed for RNA and protein extraction. qPCR and Western blotting are used to quantify the expression levels of target genes and proteins (e.g., FSHR, ERβ).[10]

-

In Vitro Ovine Granulosa Cell Culture

This protocol is adapted from a study on the effects of bi-10 on ovine cumulus-oocyte complexes (COCs).[2]

-

Cell Source : Ovine granulosa cells are collected from small antral follicles.

-

Culture Preparation : Cells are suspended in DMEM (Dulbecco's Modified Eagle Medium) at a concentration of 2.5 x 10⁶ cells/100 µL per tube.

-

Treatment Groups :

-

Blank Control (CG) : Cells with 0 µg/mL bi-10.

-

Positive Control (FSH) : Cells treated with 10 IU/mL FSH.

-

bi-10 Groups : Cells treated with varying concentrations of bi-10 (e.g., 10, 20, 30, 40 µg/mL).

-

-

Incubation : The cell suspensions are incubated at 37°C for 24 hours on a shaking water bath.

-

Sample Collection : After incubation, the culture medium (supernatant) and the granulosa cells are separated.

-

Analysis :

-

Media Analysis : Concentrations of secreted factors (K-Ras, c-Myc, VEGF, cAMP, FSH) in the culture medium are measured using appropriate assay kits (e.g., ELISA).

-

Cellular Analysis : The cell pellet is used for protein extraction to determine the expression levels of intracellular signaling proteins like PKA via Western blotting.

-

Conclusion and Future Directions

The FSH receptor-binding inhibitor bi-10 demonstrates significant potential as a targeted therapeutic agent. Its well-defined mechanism of action—the competitive antagonism of the FSH receptor—translates into potent biological effects, including the suppression of follicular development and the inhibition of signaling pathways associated with ovarian cancer. The quantitative data from both in vivo and in vitro studies provide a strong foundation for its further development.

Future research should focus on preclinical toxicology and pharmacokinetic studies to establish a comprehensive safety and dosing profile. Furthermore, exploring the efficacy of bi-10 in patient-derived xenograft models of ovarian cancer could provide crucial insights into its clinical translatability. The development of bi-10 represents a promising strategy for targeted therapy in oncology and for the creation of novel non-hormonal contraceptives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FSH receptor binding inhibitor impacts K-Ras and c-Myc of ovarian cancer and signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]

- 5. Targeting the FSH/FSHR axis in ovarian cancer: advanced treatment using nanotechnology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]

- 8. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FSH receptor binding inhibitor restrains follicular development and possibly attenuates carcinogenesis of ovarian cancer through down-regulating expression levels of FSHR and ERβ in normal ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Determine the Role of FSH Receptor Binding Inhibitor in Regulating Ovarian Follicles Development and Expression of FSHR and ERα in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FSH Receptor-Binding Inhibitor Fragment (bi-10) in Reproductive Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Follicle-Stimulating Hormone (FSH) and its receptor (FSHR) are pivotal in regulating reproductive processes, including follicular development and spermatogenesis. The FSH receptor-binding inhibitor fragment (bi-10), a potent FSH antagonist, has emerged as a significant tool in reproductive biology research. This technical guide provides a comprehensive overview of bi-10, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize bi-10 in their investigations.

Introduction

Follicle-Stimulating Hormone (FSH) is a gonadotropin that plays an indispensable role in mammalian reproduction.[1][2] It exerts its effects by binding to the FSH receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of granulosa cells in the ovary and Sertoli cells in the testis.[2][3] This interaction initiates a cascade of intracellular signaling events that are crucial for the development of ovarian follicles and the process of spermatogenesis.[3]

The FSH receptor-binding inhibitor fragment, commonly referred to as bi-10, is a synthetic peptide that acts as a potent antagonist to FSH. Its amino acid sequence is Thr-Glu-Asn-Leu-Glu-Pro-Asn-Gly-Glu-Gly-NH2 (TENLEPNGEG-NH2). By competitively blocking the binding of FSH to its receptor, bi-10 effectively inhibits the downstream signaling pathways, leading to the suppression of ovulation and induction of follicular atresia.[4] This makes bi-10 a valuable research tool for studying the physiological roles of FSH and for investigating potential therapeutic applications, such as in contraception and in certain pathologies like ovarian cancer where FSHR may be overexpressed.

This guide will delve into the technical details of bi-10, providing a foundation for its application in a research setting.

Mechanism of Action

The primary mechanism of action of bi-10 is the competitive inhibition of FSH binding to its receptor, the FSHR.[4] By occupying the ligand-binding site on the FSHR, bi-10 prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades.

The canonical signaling pathway initiated by FSH involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of FSH.[1] Studies on related FSH receptor binding inhibitors have shown that they effectively block this FSH-induced cAMP production.

Beyond the canonical Gαs/cAMP/PKA pathway, FSHR activation is known to trigger other signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These pathways are generally associated with cell survival and proliferation. While direct studies on the effect of the specific bi-10 peptide on these pathways are limited, it is plausible that by blocking the initial FSH-FSHR interaction, bi-10 would also modulate these alternative signaling routes.

Quantitative Data

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the effects of FSH receptor-binding inhibitors.

Table 1: In Vivo Effects of FSH Receptor-Binding Inhibitor (FRBI) in Mice

| Parameter | Dosage | Observation | Reference |

| Ovarian Follicular Development | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent suppression of ovarian and follicular development. High doses (30-40 mg/kg) significantly blocked follicle development. | [4] |

| FSHR mRNA Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of FSHR mRNA expression. | [4] |

| ERβ mRNA Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of ERβ mRNA expression. | [4] |

| FSHR Protein Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of FSHR protein expression. | [4] |

| ERβ Protein Expression in Ovaries | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Dose-dependent attenuation of ERβ protein expression. | [4] |

| Estradiol (E2) Production | 10, 20, 30, 40 mg/kg (intramuscularly for 5 days) | Inhibition of E2 production at higher doses. | [4] |

Table 2: In Vitro Effects of FSH Receptor-Binding Inhibitor (FRBI) on Ovine Cumulus-Oocyte Complexes (COCs)

| Parameter | Concentration | Observation | Reference |

| FSHR mRNA Expression | 10, 20, 30, 40 µg/mL (24h incubation) | Dose-dependent suppression of FSHR mRNA levels. | [5] |

| FSHR Protein Expression | 10, 20, 30, 40 µg/mL (24h incubation) | Dose-dependent suppression of FSHR protein levels. | [5] |

| cAMP Concentration in IVM media | 10, 20, 30, 40 µg/mL (24h incubation) | Gradual reduction with increasing FRBI doses. | [5] |

| PKA Protein Expression in Granulosa Cells | 10, 20, 30, 40 µg/mL (24h incubation) | Decreased expression at higher doses (30 and 40 µg/mL). | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of FSH receptor-binding inhibitors.

In Vivo Animal Studies

Objective: To assess the in vivo efficacy of bi-10 on ovarian function in a mouse model.

Materials:

-

Prepubertal female Kunming mice (21-days old)

-

FSH receptor-binding inhibitor fragment (bi-10) (TENLEPNGEG-NH2)

-

Sterile saline

-

Syringes and needles for intramuscular injection

Procedure:

-

Acclimatize mice for one week under standard laboratory conditions.

-

Randomly assign mice to control and treatment groups.

-

Prepare bi-10 solutions in sterile saline to achieve the desired dosages (e.g., 10, 20, 30, 40 mg/kg body weight).

-

Administer bi-10 or vehicle (saline) via intramuscular injection once daily for a specified period (e.g., 5 consecutive days).[4]

-

Monitor animal health and body weight daily.

-

At the end of the treatment period, euthanize the mice and collect ovaries and blood samples.

-

Process one ovary for histological analysis and the other for molecular analysis (qPCR, Western blotting).

-

Centrifuge blood samples to separate serum for hormone assays (e.g., Estradiol).

Quantitative Real-Time PCR (qPCR) for FSHR and ERβ Expression

Objective: To quantify the mRNA expression levels of FSHR and ERβ in ovarian tissue.

Materials:

-

Ovarian tissue samples

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for mouse Fshr and Esr2 (ERβ) (See Table 3)

-

Real-time PCR instrument

Table 3: Recommended qPCR Primers for Mouse Genes

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| Fshr | GAGGCAGATGTGTTCTCCAACC | TCGGAGACTGGGAAGATTCTGG | [6] |

| Esr2 | GGTCCTGTGAAGGATGTAAGGC | TAACACTTGCGAAGTCGGCAGG | [7] |

Procedure:

-

Extract total RNA from ovarian tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and SYBR Green master mix.

-

Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or β-actin).

Western Blotting for FSHR and ERβ Protein Expression

Objective: To determine the protein levels of FSHR and ERβ in ovarian tissue.

Materials:

-

Ovarian tissue samples

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against FSHR and ERβ (See Table 4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Table 4: Recommended Primary Antibodies for Western Blotting

| Target Protein | Host | Application | Catalog Number (Example) | Recommended Dilution |

| FSHR | Rabbit Polyclonal | WB, IHC, IF | PA5-50963 (Thermo Fisher) | 1:500 - 1:2000 |

| ERβ | Rabbit Polyclonal | WB, IHC | PA1-313 (Thermo Fisher) | 1 µg/mL |

Procedure:

-

Homogenize ovarian tissue in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-FSHR or anti-ERβ) overnight at 4°C, using the recommended dilution.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro FSHR Binding Assay (Competitive Inhibition)

Objective: To determine the inhibitory potency (e.g., IC50) of bi-10 on FSH binding to its receptor.

Materials:

-

Cells or membrane preparations expressing FSHR

-

Radiolabeled FSH (e.g., 125I-FSH)

-

Unlabeled FSH (for standard curve)

-

bi-10 peptide at various concentrations

-

Binding buffer

-

Scintillation counter or gamma counter

Procedure:

-

Prepare a series of dilutions of unlabeled FSH and bi-10.

-

In a multi-well plate, add the FSHR-expressing cells or membranes.

-

Add a constant amount of radiolabeled FSH to each well.

-

Add the varying concentrations of unlabeled FSH (for the standard curve) or bi-10 (for the test substance) to the respective wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

Wash the wells to remove unbound radioligand.

-

Measure the radioactivity in each well using a suitable counter.

-

Plot the percentage of bound radiolabeled FSH against the log concentration of the competitor (unlabeled FSH or bi-10).

-

Calculate the IC50 value for bi-10, which is the concentration that inhibits 50% of the specific binding of the radiolabeled FSH.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow in bi-10 research.

Caption: Canonical and alternative signaling pathways of the FSH receptor and the inhibitory action of bi-10.

Caption: A typical experimental workflow for investigating the effects of bi-10 in reproductive biology research.

Conclusion

The FSH receptor-binding inhibitor fragment (bi-10) is a powerful tool for dissecting the complex roles of FSH in reproductive physiology. Its ability to specifically antagonize the FSHR allows for targeted investigations into follicular development, spermatogenesis, and the potential involvement of FSH in various pathologies. This technical guide has provided a comprehensive resource for researchers, offering detailed information on the mechanism of action, quantitative effects, experimental protocols, and visual representations of the underlying biological processes. By utilizing the information presented here, scientists and drug development professionals can confidently incorporate bi-10 into their research endeavors to further our understanding of reproductive biology and explore novel therapeutic strategies.

References

- 1. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]

- 2. Frontiers | FSHR Trans-Activation and Oligomerization [frontiersin.org]

- 3. An overview of FSH-FSHR biology and explaining the existing conundrums - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Function Relationships of the Follicle-Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FSHR Antibodies [antibodies-online.com]

- 7. origene.com [origene.com]

Downstream Effects of FSHR Inhibition by bi-10 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract